![molecular formula C14H13ClO B8718091 3,3-dimethylspiro[cyclopropane-1,1'-[1H]indene]-2-carbonyl chloride CAS No. 60450-40-0](/img/structure/B8718091.png)
3,3-dimethylspiro[cyclopropane-1,1'-[1H]indene]-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride is a complex organic compound with a unique spiro structure. This compound is characterized by a cyclopropane ring fused to an indene moiety, with a carbonyl chloride functional group attached. The spiro configuration imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride typically involves multiple steps. One common method starts with the preparation of 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carboxylic acid. This intermediate can be synthesized through a series of reactions, including cyclopropanation and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The spiro structure allows for unique cycloaddition reactions, leading to the formation of complex cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid .
科学研究应用
3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride involves its ability to undergo various chemical transformations. The carbonyl chloride group is highly reactive, allowing the compound to interact with different molecular targets. The spiro structure also contributes to its reactivity and stability, enabling it to participate in complex reaction pathways .
相似化合物的比较
Similar Compounds
- 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carboxylic acid
- Sodium 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carboxylate
Uniqueness
Compared to similar compounds, 3,3-Dimethylspiro(cyclopropane-1,1’-(1H)indene)-2-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts distinct reactivity. The spiro structure also differentiates it from other compounds, providing unique chemical and physical properties .
属性
CAS 编号 |
60450-40-0 |
|---|---|
分子式 |
C14H13ClO |
分子量 |
232.70 g/mol |
IUPAC 名称 |
2,2-dimethylspiro[cyclopropane-3,1'-indene]-1-carbonyl chloride |
InChI |
InChI=1S/C14H13ClO/c1-13(2)11(12(15)16)14(13)8-7-9-5-3-4-6-10(9)14/h3-8,11H,1-2H3 |
InChI 键 |
ICBPPBCKUQGUNB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C12C=CC3=CC=CC=C23)C(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


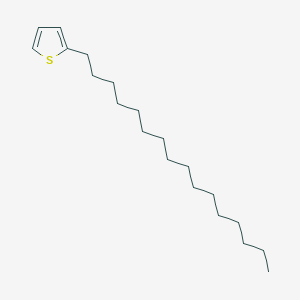
![Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-7-carboxylate](/img/structure/B8718016.png)
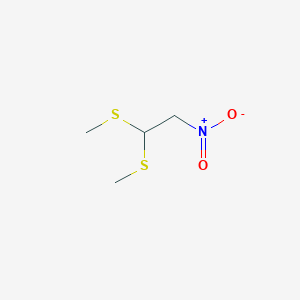

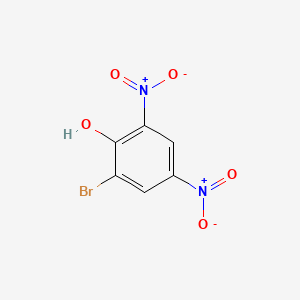
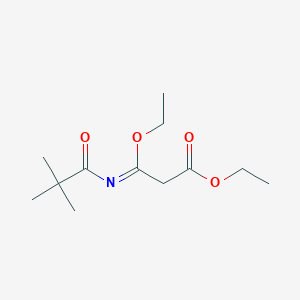
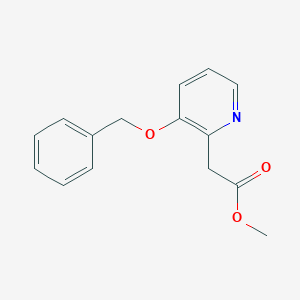
![4-(2-Chloro-phenyl)-2,4,5,7-tetrahydro-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8718062.png)
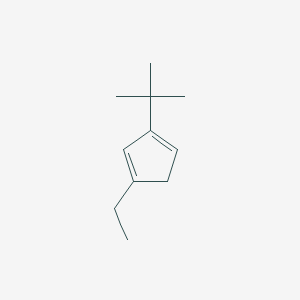
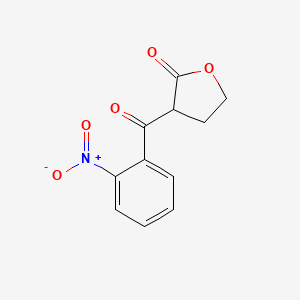
![tert-butyl N-[(2S)-1-oxo-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B8718083.png)
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]glycine](/img/structure/B8718096.png)
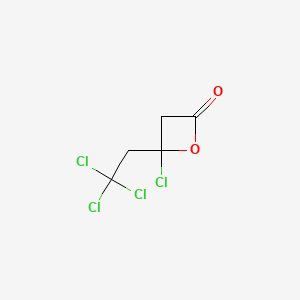
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8718107.png)
